molecular formula C18H17N3O4 B4647991 N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide

Cat. No. B4647991
M. Wt: 339.3 g/mol
InChI Key: XALIEAGLSJTDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide, also known as MIEN1 inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. The compound is known to inhibit the function of MIEN1, a protein that is overexpressed in various types of cancer and has been linked to tumor growth and metastasis.

Mechanism of Action

The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide involves the inhibition of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide, a protein that is overexpressed in various types of cancer. N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide has been linked to tumor growth and metastasis, and inhibiting its function may help to slow or stop the progression of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide are still being studied. However, it is known that the compound inhibits the function of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide, which is involved in various cellular processes such as cell migration and invasion. As such, N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide may have an impact on these processes and potentially slow or stop the progression of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide in lab experiments is its potential to inhibit the function of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide, a protein that is overexpressed in various types of cancer. This makes the compound a promising candidate for the development of new cancer treatments. However, one limitation of using N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide is that its exact mechanism of action and potential side effects are still being studied.

Future Directions

There are several potential future directions for research involving N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide. One direction is to further study the compound's mechanism of action and potential side effects. Another direction is to explore the use of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, future research may focus on developing more efficient synthesis methods for the compound or exploring its potential applications in other fields of research.

Scientific Research Applications

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide has been the subject of numerous scientific studies, particularly in the field of cancer research. The compound has been shown to inhibit the function of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide, which is known to play a role in cancer progression and metastasis. As such, N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide has potential applications in the development of new cancer treatments.

properties

IUPAC Name

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-25-15-6-7-16-13(11-20-17(16)10-15)8-9-19-18(22)12-2-4-14(5-3-12)21(23)24/h2-7,10-11,20H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALIEAGLSJTDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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